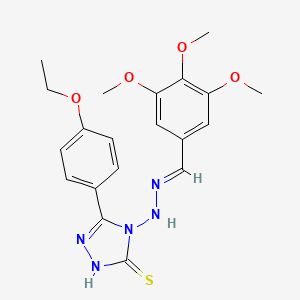
5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde hydrazone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then cyclized with thiourea to form the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or under reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazine derivatives
Substitution: Various substituted triazole derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
類似化合物との比較
Similar Compounds
- 5-(4-Bromophenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 3-(3-Ethoxyphenyl)-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- N-(4-Ethylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)
Uniqueness
Compared to similar compounds, 5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxyphenyl and trimethoxybenzylidene moieties contribute to its enhanced solubility and bioavailability, making it a promising candidate for further research and development.
特性
CAS番号 |
624725-81-1 |
|---|---|
分子式 |
C20H23N5O4S |
分子量 |
429.5 g/mol |
IUPAC名 |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N5O4S/c1-5-29-15-8-6-14(7-9-15)19-22-23-20(30)25(19)24-21-12-13-10-16(26-2)18(28-4)17(11-13)27-3/h6-12,24H,5H2,1-4H3,(H,23,30)/b21-12+ |
InChIキー |
CYSLVTPIQRGBAB-CIAFOILYSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020475.png)
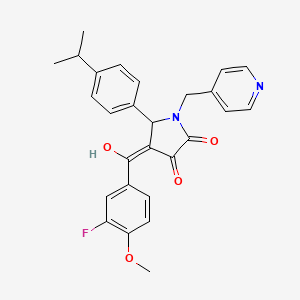
![(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12020498.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12020499.png)
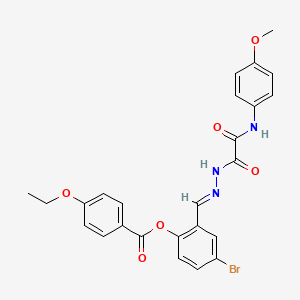
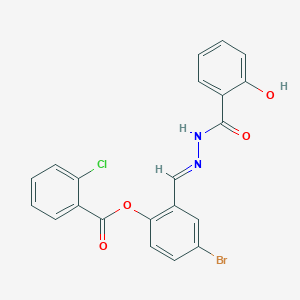
![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B12020508.png)

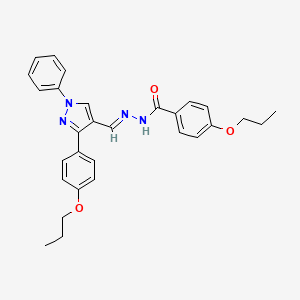


![(3Z)-5-bromo-1-ethyl-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12020540.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12020546.png)
